

Spectroscopic Analysis of 4-Phenyl-1-pentene: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-phenyl-1-pentene**, a valuable molecule in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for **4-phenyl-1-pentene** (CAS No: 10340-49-5, Molecular Formula: C₁₁H₁₄, Molecular Weight: 146.23 g/mol) are summarized in the tables below.[1][2] These data are essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-------------|--------------------------------|------------|
| 7.35 - 7.15 | m | 5H | - | Ar-H |
| 5.85 - 5.70 | m | 1H | - | H-2 |
| 5.05 - 4.95 | m | 2H | - | H-1 |
| 3.10 - 3.00 | m | 1H | - | H-4 |
| 2.50 - 2.30 | m | 2H | - | H-3 |
| 1.25 | d | 3H | 7.0 | H-5 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------|
| 146.9 | C-Ar (quaternary) |
| 138.8 | C-2 |
| 128.4 | C-Ar (ortho, meta) |
| 126.8 | C-Ar (para) |
| 115.2 | C-1 |
| 43.6 | C-3 |
| 40.2 | C-4 |
| 21.9 | C-5 |

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of **4-phenyl-1-pentene** displays characteristic absorption bands corresponding to its functional groups.[1]



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------------|---------------------------------------|
| 3075 | Medium | =C-H stretch (alkene) |
| 3030 | Medium | =C-H stretch (aromatic) |
| 2965, 2870 | Strong | C-H stretch (aliphatic) |
| 1640 | Medium | C=C stretch (alkene) |
| 1605, 1495, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 995, 910 | Strong | =C-H bend (alkene, out-of- plane) |
| 760, 700 | Strong | C-H bend (aromatic, out-of- plane) |

Mass Spectrometry (MS)

The mass spectrum of **4-phenyl-1-pentene** was obtained by gas chromatography-mass spectrometry (GC-MS).[1]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 146 | 20 | [M] ⁺ (Molecular Ion) |
| 105 | 100 | [C ₈ H ₉] ⁺ (Base Peak) |
| 91 | 40 | [C ₇ H ₇]+ (Tropylium ion) |
| 77 | 35 | [C ₆ H ₅] ⁺ (Phenyl ion) |
| 41 | 55 | [C₃H₅]+ (Allyl cation) |

Experimental Protocols

The following sections describe the generalized experimental methodologies for obtaining the NMR, IR, and MS spectra of liquid samples such as **4-phenyl-1-pentene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A solution for NMR analysis is prepared by dissolving approximately 5-20 mg of the liquid **4-phenyl-1-pentene** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and its deuterium signal is used by the spectrometer to lock the magnetic field frequency. The solution is transferred to a clean, dry 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample like **4-phenyl-1-pentene**, a thin film is prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.
- Data Acquisition: The salt plate "sandwich" is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

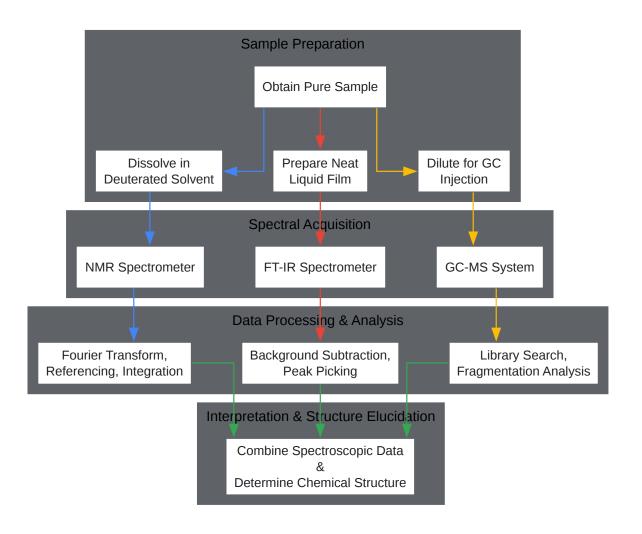


- Sample Introduction and Ionization: For a volatile liquid like 4-phenyl-1-pentene, it is often introduced into the mass spectrometer via a gas chromatograph (GC-MS). The GC separates the components of a mixture, and the eluting compound is directly introduced into the ion source of the mass spectrometer. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron, forming a positively charged molecular ion ([M]+). This is known as electron ionization (EI).
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a
 quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their massto-charge ratio (m/z).
- Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

1. 4-Phenyl-1-pentene | C11H14 | CID 569651 - PubChem [pubchem.ncbi.nlm.nih.gov]





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